beta-Cyclodextrin hydrate

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H70O35.H2O/c43-1-8-29-15(50)22(57)36(64-8)72-30-9(2-44)66-38(24(59)17(30)52)74-32-11(4-46)68-40(26(61)19(32)54)76-34-13(6-48)70-42(28(63)21(34)56)77-35-14(7-49)69-41(27(62)20(35)55)75-33-12(5-47)67-39(25(60)18(33)53)73-31-10(3-45)65-37(71-29)23(58)16(31)51;/h8-63H,1-7H2;1H2/t8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNSAKCOAFBFODP-ZQOBQRRWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

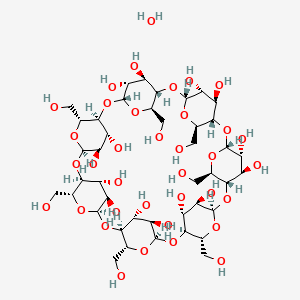

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O)O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)CO)CO)CO)CO)CO)CO)O)O)O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H72O36 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1153.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68168-23-0 |

Source

|

| Record name | Ã?-Cyclodextrin hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Beta-Cyclodextrin Hydrate for Pharmaceutical Development

Introduction

Beta-cyclodextrin (B164692) (β-CD) is a cyclic oligosaccharide of natural origin, composed of seven D-(+)-glucopyranose units linked by α-1,4 glycosidic bonds.[1][2][3] Its discovery over a century ago has led to significant advancements in various fields, particularly in the pharmaceutical industry.[4][5] The molecule's unique truncated cone or torus-shaped structure features a hydrophobic (lipophilic) inner cavity and a hydrophilic outer surface.[2][6][7] This amphipathic nature allows β-cyclodextrin to act as a molecular container, encapsulating a wide variety of poorly water-soluble "guest" molecules to form non-covalent inclusion complexes.[3][7][8] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and experimental characterization of beta-cyclodextrin hydrate (B1144303), with a focus on its applications in drug development.

Chemical Structure

The seven glucose units of beta-cyclodextrin are arranged in a rigid, chair conformation, forming a tapered cylindrical shape.[2][9] The exterior of this cylinder is lined with primary and secondary hydroxyl groups, rendering it hydrophilic and allowing for water solubility.[2][6] Conversely, the interior cavity is lined by the skeletal carbons and ether-like oxygen atoms of the glucose units, creating a nonpolar, hydrophobic environment.[6][7] This internal cavity is capable of entrapping guest molecules of suitable size and polarity, a process central to its function.[10] In its hydrated form, the β-CD molecule crystallizes with a variable number of water molecules, which can occupy the central cavity and the interstitial spaces within the crystal lattice.[11][12]

Physicochemical and Structural Properties

The utility of beta-cyclodextrin hydrate in pharmaceutical formulations is dictated by its specific physical and chemical characteristics. Quantitative data are summarized in the tables below for clarity and ease of comparison.

Table 1: General Properties of this compound

| Property | Value | References |

| Synonyms | Betadex hydrate, β-CD, Schardinger β-Dextrin | [1][7][13] |

| CAS Number | 68168-23-0 | [6][13][14] |

| Molecular Formula | C₄₂H₇₀O₃₅ · xH₂O | [7] |

| Appearance | White crystalline powder | [6][13] |

Table 2: Quantitative Physical and Chemical Data

| Property | Value | References |

| Molar Mass (Anhydrous) | 1134.98 g/mol | [2][13][15] |

| Molar Mass (Hydrate) | ~1153.0 g/mol | [14] |

| Melting Point | Decomposes >260 °C | [6][13] |

| Water Solubility (25 °C) | 1.85 g / 100 mL (18.5 g/L) | [13][16][17] |

| Optical Rotation [α]20/D | +142° (c=1 in H₂O, Dry basis) | [18] |

| Density | ~1.624 g/cm³ | [18] |

Note: The low aqueous solubility of native β-CD compared to α- and γ-cyclodextrins is attributed to strong intramolecular hydrogen bonding among its secondary hydroxyl groups, which results in a more rigid crystal lattice structure.[9][17][19]

Table 3: Molecular Dimensions of Beta-Cyclodextrin

| Dimension | Value (nm) | References |

| Internal Cavity Diameter | 0.60 – 0.65 | [9] |

| Cavity Height | 0.79 | [9] |

| External Diameter | 1.54 | [9] |

Mechanism of Action in Drug Delivery: Inclusion Complexation

The primary application of β-CD in pharmaceuticals is to enhance the solubility, stability, and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).[3][5] This is achieved through the formation of host-guest inclusion complexes. The hydrophobic API (guest) is encapsulated within the hydrophobic cavity of the β-CD molecule (host), driven primarily by hydrophobic interactions and the release of high-energy water molecules from the cavity.[8][20][21] This complexation effectively shields the drug from the aqueous environment, increasing its apparent solubility and protecting it from degradation.[5][7]

The logical workflow for utilizing β-CD in drug formulation is depicted below.

Caption: Logical workflow illustrating the formation of a β-CD inclusion complex to improve drug properties.

Experimental Protocols for Characterization

Thorough characterization of β-CD and its inclusion complexes is critical for regulatory approval and ensuring product quality. Key analytical techniques and their general protocols are outlined below.

Differential Scanning Calorimetry (DSC)

DSC is used to investigate the thermal properties of β-CD and to confirm the formation of an inclusion complex.[22][23] The disappearance or shifting of the melting peak of the guest molecule in the thermogram of the complex is strong evidence of encapsulation.[24]

-

Methodology:

-

Sample Preparation: Accurately weigh 3-5 mg of the sample (β-CD hydrate, guest molecule, their physical mixture, or the inclusion complex) into an aluminum DSC pan. Seal the pan hermetically. An empty sealed pan is used as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Thermal Program: Heat the sample from ambient temperature (e.g., 25 °C) to a temperature above the decomposition point of β-CD (e.g., 350 °C) at a constant heating rate, typically 10 K/min.[25]

-

Atmosphere: Conduct the analysis under an inert nitrogen or argon atmosphere with a constant flow rate (e.g., 50-75 mL/min) to prevent oxidative degradation.[25]

-

Data Analysis: Analyze the resulting heat flow versus temperature curve. The thermogram for β-CD hydrate will show a broad endothermic peak between 100-200 °C corresponding to the release of water molecules, followed by an endothermic event from 285-350 °C due to thermal decomposition.[22]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR, particularly ¹H NMR and 2D NOESY, is a powerful non-destructive technique to study the formation of inclusion complexes in solution. It provides information on the stoichiometry and the specific geometry of the host-guest interaction.[26][27][28]

-

Methodology:

-

Sample Preparation: Prepare a series of solutions in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). One set of solutions should contain a constant concentration of β-CD, while the concentration of the guest molecule is varied.

-

Data Acquisition: Acquire ¹H NMR spectra for each sample at a constant temperature.

-

Data Analysis: Monitor the chemical shifts of the β-CD protons. The H3 and H5 protons are located on the inner surface of the cavity.[27] Upon inclusion of a guest molecule, these protons typically experience a significant change in their chemical shift, providing direct evidence of complexation.[27] 2D NOESY experiments can reveal through-space correlations between the protons of the host and the guest, confirming the spatial proximity and defining the inclusion geometry.[29][30]

-

Single-Crystal X-ray Diffraction

This technique provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the crystalline state, including the conformation of the β-CD molecule, the position of the guest, and the location of water molecules.[11][31]

-

Methodology:

-

Crystal Growth: Grow single crystals of the β-CD hydrate or the inclusion complex of suitable size and quality. This is often achieved by slow evaporation of a saturated aqueous solution.[11]

-

Data Collection: Mount a selected crystal on a goniometer head of a diffractometer. The crystal is cooled to a low temperature (e.g., 110 K) to minimize thermal vibrations.[11] X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The atomic positions are then determined (structure solution) and optimized against the experimental data (refinement) to yield a final, detailed 3D molecular structure.[11]

-

The following diagram outlines a typical workflow for the comprehensive characterization of a newly prepared β-CD inclusion complex.

Caption: A standard experimental workflow for the solid-state and solution characterization of β-CD complexes.

Conclusion

This compound is a versatile and valuable excipient in the pharmaceutical industry, primarily due to its ability to form inclusion complexes with a wide range of drug molecules.[4][5] This molecular encapsulation leads to significant improvements in drug solubility, stability, and bioavailability.[3][19] A thorough understanding of its chemical structure and physicochemical properties, combined with rigorous experimental characterization using techniques such as DSC, NMR, and X-ray diffraction, is essential for the successful development of effective and safe drug delivery systems. While native β-CD has limitations like its relatively low water solubility, its derivatives (e.g., HP-β-CD, SBE-β-CD) have expanded its application range even further, making cyclodextrins a cornerstone of modern pharmaceutical formulation.[3][19]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. β-Cyclodextrin - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. The Potential of Cyclodextrins as Novel Active Pharmaceutical Ingredients: A Short Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cyclodextrins in delivery systems: Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | 68168-23-0 [chemicalbook.com]

- 7. caymanchem.com [caymanchem.com]

- 8. oatext.com [oatext.com]

- 9. Sachinfo - Herstellung [chemiedidaktik.uni-wuppertal.de]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. β-Cyclodextrin 10.41-hydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. This compound - CD Formulation [formulationbio.com]

- 14. This compound | C42H72O36 | CID 53486154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. beta-Cyclodextrin | (C6H10O5)7 | CID 444041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. This compound | CAS#:68168-23-0 | Chemsrc [chemsrc.com]

- 17. mdpi.com [mdpi.com]

- 18. This compound, CAS No. 68168-23-0 - iChemical [ichemical.com]

- 19. mdpi.com [mdpi.com]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Differential Scanning Calorimetry (DSC) on Sartan/Cyclodextrin Delivery Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. preprints.org [preprints.org]

- 26. pleiades.online [pleiades.online]

- 27. Complexation of Cyclodextrins with Benzoic Acid in Water-Organic Solvents: A Solvation-Thermodynamic Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 28. icmpp.ro [icmpp.ro]

- 29. Experimental characterization of the association of β-cyclodextrin and eight novel cyclodextrin derivatives with two guest compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Experimental Characterization of the Association of β-Cyclodextrin and Eight Novel Cyclodextrin Derivatives with Two Guest Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 31. mdpi.com [mdpi.com]

Beta-Cyclodextrin Hydrate (CAS No. 68168-23-0): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-Cyclodextrin (B164692) (β-CD) hydrate (B1144303), identified by the CAS number 68168-23-0, is a cyclic oligosaccharide composed of seven D-(+)-glucopyranose units linked by α-1,4 glycosidic bonds.[1][2] This unique toroidal structure, with a hydrophilic exterior and a hydrophobic interior cavity, allows it to form inclusion complexes with a wide variety of guest molecules.[1][3] This property makes it an invaluable excipient in the pharmaceutical industry, primarily for enhancing the solubility, stability, and bioavailability of poorly water-soluble drugs.[4][5] Beyond pharmaceuticals, it finds applications in the food industry, chemical analysis, and environmental remediation.[3][6][7]

Physicochemical Properties

Beta-cyclodextrin hydrate is a white, crystalline powder.[7][8] Its key physicochemical properties are summarized in the tables below for easy reference and comparison.

Table 1: General Properties of this compound

| Property | Value | References |

| CAS Number | 68168-23-0 | [1][9] |

| Synonyms | Betadex hydrate, β-Schardinger dextrin, Cycloheptaamylose | [9][10] |

| Appearance | White crystalline powder | [7][8] |

| Molecular Formula | C₄₂H₇₀O₃₅ · xH₂O | [1][9] |

| Molecular Weight (Anhydrous) | 1134.98 g/mol | [9][11] |

| Molecular Weight (Hydrate) | ~1153.0 g/mol (variable) | [12][13] |

| Melting Point | >260 °C (decomposes) | [8][11] |

Table 2: Solubility Data for this compound

| Solvent | Solubility | Temperature (°C) | References |

| Water | 18.5 g/L | 25 | [2][14] |

| Dimethylformamide (DMF) | 2.5 mg/mL | - | [1] |

| Dimethyl sulfoxide (B87167) (DMSO) | 2.5 mg/mL | - | [1] |

| Ethanol | Insoluble | - | [3] |

| Acetone | Insoluble | - | [3] |

Table 3: Spectroscopic and Other Properties of this compound

| Property | Value | References |

| Optical Activity [α]20/D | +142° (c = 1 in H₂O, Dry basis) | [2][11] |

| Density | 1.624 g/cm³ | [8] |

Mechanism of Action: Inclusion Complex Formation

The primary mechanism of action of this compound revolves around its ability to encapsulate a "guest" molecule within its central hydrophobic cavity. This process, known as inclusion complexation, is a non-covalent interaction driven by factors such as van der Waals forces, hydrophobic interactions, and the release of high-energy water molecules from the cavity.[15] The hydrophilic exterior of the cyclodextrin (B1172386) then allows the entire complex to be soluble in aqueous solutions, effectively increasing the solubility of the entrapped hydrophobic guest molecule.[1][3]

References

- 1. Investigation of the Cellular Effects of Beta- Cyclodextrin Derivatives on Caco-2 Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. ajol.info [ajol.info]

- 4. researchgate.net [researchgate.net]

- 5. Analytical characterization of cyclodextrins: History, official methods and recommended new techniques: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 6. pnas.org [pnas.org]

- 7. 2.2. Phase Solubility Study [bio-protocol.org]

- 8. Mechanistic studies on the uptake and intracellular trafficking of novel cyclodextrin transfection complexes by intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Preparation and Evaluation of Silymarin β-cyclodextrin Molecular Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Preparation and Characterization of Cyclodextrin Inclusion Complexes for Improving Solubility and Dissolution of Nimesulide | PDF [slideshare.net]

- 12. onlinepharmacytech.info [onlinepharmacytech.info]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Molecular View into the Cyclodextrin Cavity: Structure and Hydration - PMC [pmc.ncbi.nlm.nih.gov]

The Solubility of Beta-Cyclodextrin Hydrate: A Technical Guide for Researchers

An in-depth exploration of the solubility characteristics of beta-cyclodextrin (B164692) hydrate (B1144303) in various solvents, providing critical data and methodologies for pharmaceutical and chemical research professionals.

Beta-cyclodextrin (β-CD), a cyclic oligosaccharide composed of seven glucopyranose units, is a widely utilized excipient in the pharmaceutical industry, primarily owing to its ability to form inclusion complexes with a variety of drug molecules, thereby enhancing their solubility, stability, and bioavailability.[1][2][3] The inherent solubility of beta-cyclodextrin hydrate itself, however, varies significantly across different solvent systems, a crucial consideration for its effective application in drug formulation and development. This technical guide provides a comprehensive overview of the solubility of this compound in key solvents, details the experimental protocols for its determination, and outlines the factors influencing this critical property.

Quantitative Solubility Data

The solubility of this compound is a key parameter for its application. The following table summarizes the quantitative solubility data in various solvents at different temperatures, compiled from multiple sources.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mM) | Reference |

| Water | 25 | 1.85 | 16.3 | [4][5] |

| Water | 30 | 2.25 - 2.30 | 19.8 - 20.3 | [6] |

| Water | 45 | 4.5 (mg/100 mL) | ~0.04 | [7] |

| Water | 60 | 9.1 (mg/100 mL) | ~0.08 | [7] |

| Dimethyl Sulfoxide (DMSO) | Ambient | Well soluble | - | [4][8] |

| Dimethylformamide (DMF) | Ambient | Well soluble | - | [4] |

| Ethanol | Ambient | Insoluble | - | [4] |

| Methanol | Ambient | - | - | |

| 1 M NH4OH | - | 5.0 (with heating) | - | |

| 4-8 M Urea | - | Increased | - | |

| 0.2-1 M NaOH | - | Increased | - |

Note: The solubility in DMSO and DMF is generally reported as "well soluble," but specific quantitative data at various temperatures is not consistently available in the literature. The natural form of beta-cyclodextrin has poor aqueous solubility compared to its derivatives.[1][9] The presence of even small amounts of water can significantly affect its solubility in organic solvents like DMSO.[8]

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

-

Temperature: The aqueous solubility of beta-cyclodextrin generally increases with temperature.[7][10] This endothermic dissolution process is a key consideration for its handling and formulation.[10]

-

Solvent Composition: The solubility of beta-cyclodextrin in binary solvent mixtures, such as water-cosolvent systems, is complex and often non-linear.[6] For instance, in DMSO/water mixtures, the solubility of β-CD increases with the DMSO content up to about 90%, after which it starts to decrease due to the formation of a less soluble DMSO/β-CD complex.[8]

-

pH: Beta-cyclodextrins are stable in alkaline solutions but are susceptible to acid hydrolysis at low pH, which can affect their apparent solubility.[9] The hydroxyl groups on the rim of the cyclodextrin (B1172386) molecule start to deprotonate at a pH of around 12.[9]

-

Presence of Guest Molecules: The formation of inclusion complexes can significantly alter the solubility of beta-cyclodextrin.[8] In some cases, the formation of a soluble drug/β-CD complex can lead to an overall increase in the amount of β-CD that can be dissolved.[1] Conversely, the formation of an insoluble complex can lead to precipitation.

-

Water Content: The hydration state of beta-cyclodextrin is a critical and often overlooked factor. "Shelf-dry" β-CD typically contains a significant amount of water (around 14%), which can influence its dissolution behavior.[8]

Experimental Protocols for Solubility Determination

The most common method for determining the solubility of cyclodextrins and the stability constant of their inclusion complexes is the phase solubility method developed by Higuchi and Connors.[11][12][13]

Phase Solubility Method

This method involves preparing a series of solutions with a constant concentration of the guest molecule (the drug) and increasing concentrations of the cyclodextrin in a specific solvent.

Methodology:

-

Preparation of Supersaturated Solutions: An excess amount of the substance (this compound) is added to a series of vials containing the solvent of interest at a specific temperature.

-

Equilibration: The vials are sealed and agitated (e.g., in a shaking water bath) for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached.[13][14]

-

Phase Separation: The equilibrated suspensions are filtered (typically through a 0.45 µm membrane filter) or centrifuged to separate the undissolved solid from the saturated solution.[14][15]

-

Concentration Analysis: The concentration of the dissolved beta-cyclodextrin in the clear supernatant is determined using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) is a commonly used method for this purpose.[11]

-

Data Analysis: A phase solubility diagram is constructed by plotting the concentration of the dissolved guest molecule against the concentration of the cyclodextrin. The solubility of the cyclodextrin in the pure solvent is determined from the y-intercept of this plot.

Visualizations

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow of a typical experiment to determine the solubility of this compound.

References

- 1. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes | MDPI [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. β-Cyclodextrin - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. scite.ai [scite.ai]

- 7. researchgate.net [researchgate.net]

- 8. cyclodextrinnews.com [cyclodextrinnews.com]

- 9. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. High-Throughput Phase-Distribution Method to Determine Drug-Cyclodextrin Binding Constants - PMC [pmc.ncbi.nlm.nih.gov]

- 12. publishing.emanresearch.org [publishing.emanresearch.org]

- 13. The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. arxiv.org [arxiv.org]

The Thermal Stability of Beta-Cyclodextrin Hydrate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the thermal stability of beta-cyclodextrin (B164692) (β-CD) hydrate (B1144303), a critical parameter for its application in pharmaceuticals, food, and chemical industries. Understanding the thermal behavior of β-CD hydrate is paramount for formulation development, manufacturing processes, and ensuring product quality and shelf-life. This document provides a consolidated overview of its thermal decomposition pathway, supported by quantitative data from thermal analysis techniques, detailed experimental methodologies, and visual representations of the key processes.

Introduction to Beta-Cyclodextrin and its Thermal Properties

Beta-cyclodextrin is a cyclic oligosaccharide composed of seven α-D-glucopyranose units linked by α-1,4-glycosidic bonds. Its unique truncated cone structure, featuring a hydrophilic exterior and a hydrophobic inner cavity, allows it to form inclusion complexes with a wide range of guest molecules, thereby enhancing their solubility, stability, and bioavailability. In its common commercially available form, β-cyclodextrin exists as a hydrate, with a variable number of water molecules residing both within its cavity and in the crystalline lattice.

The thermal stability of β-CD hydrate is a multi-stage process characterized by two primary events: dehydration and decomposition. The removal of water molecules upon heating is the initial thermal event, followed by the degradation of the macrocyclic ring at higher temperatures. These events are typically investigated using thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermal Decomposition Pathway

The thermal decomposition of beta-cyclodextrin hydrate follows a sequential process. Initially, as the temperature increases, the water molecules are released. This is followed by the decomposition of the anhydrous β-cyclodextrin.

Caption: Logical workflow of the thermal decomposition of this compound.

Quantitative Thermal Analysis Data

The thermal stability of this compound has been extensively studied using various analytical techniques. The following tables summarize the key quantitative data obtained from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) studies.

Table 1: Thermogravimetric Analysis (TGA) Data for this compound

| Temperature Range (°C) | Mass Loss (%) | Associated Event | Reference |

| 30 - 100 | ~10-14 | Dehydration (loss of water molecules) | [1] |

| 252 - 400 | > 70 | Decomposition of the macrocycle | [2] |

| 300 - 427 | ~29.77 | Degradation of β-CD units | [2] |

| ~343 | - | Decomposition of macrocycles | [3] |

| 300 - 600 | - | Degradation after melting of glucose units | [4] |

Table 2: Differential Scanning Calorimetry (DSC) Data for this compound

| Temperature (°C) | Thermal Event | Observation | Reference |

| ~60 | Endotherm | Dehydration | [5] |

| ~100 | Endotherm | Dissociation and evaporation of water | [6] |

| 217.3 - 226.5 | Endotherm-Exotherm | Crystalline to amorphous transition of anhydrous β-CD | |

| ~222 | Phase Transition | Preliminary phase transition | [7] |

| 285 - 350 | Endotherm | Thermal decomposition of β-CD | |

| ~317 | Endotherm | Decomposition of native β-CD | [8] |

| ~325 | Decomposition Peak | Decomposition of anhydrous complex | [5] |

Note: The exact temperatures and mass loss percentages can vary depending on factors such as the initial hydration level of the sample, heating rate, and the atmospheric conditions during the analysis.

Experimental Protocols for Thermal Analysis

The following sections provide detailed methodologies for the two primary techniques used to assess the thermal stability of this compound.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is ideal for determining the dehydration and decomposition temperatures of β-CD hydrate, as well as quantifying the amount of water present.

Experimental Workflow:

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Methodology:

-

Sample Preparation: Accurately weigh a small amount of the this compound sample (typically 5-10 mg) into a TGA sample pan (e.g., platinum or alumina).

-

Instrument Setup: Place the sample pan in the TGA furnace. Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Heating Program: Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

-

Data Acquisition: Record the sample mass as a function of temperature.

-

Data Analysis: Analyze the resulting TGA curve (thermogram) to identify the temperature ranges of mass loss. The first significant mass loss corresponds to dehydration, and subsequent mass losses at higher temperatures indicate decomposition. The onset temperature of each mass loss step provides information about the thermal stability.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to determine the temperatures of phase transitions, such as melting and glass transitions, as well as the enthalpy changes associated with these processes. For β-CD hydrate, DSC can detect the endothermic processes of dehydration and decomposition.

Experimental Workflow:

Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).

Methodology:

-

Sample Preparation: Accurately weigh a small amount of the this compound sample (typically 2-5 mg) into an aluminum DSC pan. Seal the pan hermetically or leave it open, depending on the desired experimental conditions. An empty sealed pan is used as a reference.

-

Instrument Setup: Place the sample and reference pans in the DSC cell.

-

Heating Program: Heat the sample and reference from ambient temperature to a final temperature (e.g., 400°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen).

-

Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

-

Data Analysis: Analyze the resulting DSC curve (thermogram) to identify endothermic or exothermic peaks. For β-CD hydrate, endothermic peaks correspond to dehydration and decomposition. The peak temperature and the area under the peak provide information about the transition temperature and the enthalpy of the process, respectively.

Factors Influencing Thermal Stability

Several factors can influence the thermal stability of this compound:

-

Heating Rate: Higher heating rates can shift the dehydration and decomposition temperatures to higher values.[7]

-

Atmosphere: The presence of oxygen can lead to oxidative degradation at lower temperatures compared to an inert atmosphere.

-

Inclusion Complex Formation: The encapsulation of a guest molecule within the β-CD cavity can significantly alter its thermal stability. The stability may be increased or decreased depending on the nature of the guest molecule and the strength of the host-guest interactions.[9][10][11]

-

Hydration Level: The initial water content of the β-CD hydrate can affect the dehydration profile.

Conclusion

The thermal stability of this compound is a well-defined, multi-step process that is critical to its successful application. This guide has provided a comprehensive overview of its thermal behavior, including quantitative data from TGA and DSC analyses, detailed experimental protocols, and a clear representation of the decomposition pathway. By understanding these thermal properties, researchers, scientists, and drug development professionals can optimize formulation strategies, control manufacturing processes, and ensure the delivery of stable and effective products.

References

- 1. Water inside β-cyclodextrin cavity: amount, stability and mechanism of binding - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Characterization of the Inclusion Complex of β-cyclodextrin and Azomethine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Two Crystal Forms of a Hydrated 2:1 β-Cyclodextrin Fluconazole Complex: Single Crystal X-ray Structures, Dehydration Profiles, and Conditions for Their Individual Isolation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Determination of Melting Parameters of Cyclodextrins Using Fast Scanning Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. madison-proceedings.com [madison-proceedings.com]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. A comparative study on the thermal decomposition behaviors between beta-cyclodextrin and its inclusion complexes of organic amines - PubMed [pubmed.ncbi.nlm.nih.gov]

Hydration and Dehydration Behavior of β-Cyclodextrin: A Technical Guide for Researchers

Abstract

β-Cyclodextrin (β-CD) is a cyclic oligosaccharide widely utilized in pharmaceutical and chemical research, primarily for its ability to form inclusion complexes with a variety of guest molecules. This function is intrinsically linked to the hydration and dehydration of its internal cavity. This technical guide provides an in-depth examination of the hydration and dehydration phenomena of β-CD, synthesizing data from experimental and theoretical studies. It covers the structural arrangement of water within the β-CD cavity, the thermodynamics and mechanisms of hydration/dehydration, and the critical role of these processes in guest inclusion. Detailed experimental protocols for characterizing these behaviors are provided, along with a quantitative summary of key data. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working with cyclodextrins.

Introduction

Overview of β-Cyclodextrin Structure

β-Cyclodextrin is a macrocycle composed of seven α-D-glucopyranose units linked by α-1,4-glycosidic bonds.[1] This arrangement forms a truncated cone or torus-like structure with a hydrophilic exterior and a relatively hydrophobic internal cavity.[2][3] The exterior is lined with primary and secondary hydroxyl groups, rendering it water-soluble.[1] In contrast, the interior cavity, while considered hydrophobic, is known to accommodate water molecules in its native state.[2][4] The specific dimensions and rigidity of the β-CD cavity, a result of intramolecular hydrogen bonding between secondary hydroxyl groups, make it an ideal host for a wide range of guest molecules.[1]

Significance of Hydration in β-Cyclodextrin Functionality

The presence and behavior of water molecules within the β-CD cavity are not passive; they are central to its primary function of molecular encapsulation. The cavity is not empty in an aqueous environment but is occupied by "high-energy" or "enthalpy-rich" water molecules.[5] These water molecules are energetically frustrated because they cannot form a complete hydrogen bond network as they would in bulk water.[1][6] The displacement of these unfavorable water molecules by a suitable guest molecule is a major driving force for the formation of inclusion complexes.[1] Understanding the dynamics of this hydration and dehydration is therefore crucial for predicting and controlling host-guest interactions in applications such as drug delivery, catalysis, and environmental remediation.[2]

The Hydrated State of β-Cyclodextrin

Water Molecules in the Cavity

There is no definitive consensus on the exact number of water molecules within the β-CD cavity, with experimental and theoretical values varying, though they generally fall within a specific range.[2][4] Experimental studies have reported water content varying between 9 and 12 molecules per β-CD molecule.[2] Molecular dynamics simulations have suggested a maximum occupancy of 9 water molecules entirely inside the cavity.[1][6] This variability is often attributed to differences in experimental conditions, such as humidity and temperature, during sample storage and analysis.[2] These internal water molecules are not randomly distributed but form a structured cluster stabilized by a network of hydrogen bonds, primarily with each other.[2]

The Role of Hydrogen Bonding

Hydrogen bonding is the dominant interaction governing the hydration of β-CD. Water molecules inside the cavity form hydrogen bonds with neighboring water molecules and, to a lesser extent, with the glycosidic oxygen atoms lining the cavity walls.[2] A water molecule confined within the β-CD cavity forms an average of 1.9 hydrogen bonds, significantly fewer than the 3.6 hydrogen bonds formed by a water molecule in bulk solvent.[1][6] This reduction in hydrogen bonding contributes to the high-energy state of the cavity water. The hydration of β-CD is thought to be dominated by these water-water interactions rather than water-host interactions, which distinguishes its behavior from that of α-cyclodextrin.[2]

Thermodynamic Considerations of Hydration

The inclusion of water into the β-CD cavity is an energetically favorable process.[2] However, the water within the cavity is considered to be in an "enthalpy-rich" state, meaning its removal is enthalpically driven. The process of complex formation, which involves the removal of these high-energy water molecules, is often the primary driving force for guest inclusion.[5]

The Dehydration Process and Guest Inclusion

Mechanisms of Dehydration

The dehydration of β-CD, or the removal of water from its cavity, is a critical step in the formation of an inclusion complex. Unlike α-cyclodextrin, which releases water in a stepwise manner, β-CD typically releases its water content in a single bulk step.[2] This phenomenon is observed as a single large endothermic event in thermal analysis experiments, occurring at temperatures between 35–120 °C.[2] This bulk release suggests a cooperative process, where the disruption of the internal water cluster leads to the expulsion of all cavity water molecules.

The "High-Energy Water" Concept and Driving Forces

The formation of an inclusion complex is driven by several factors, with the displacement of "high-energy" cavity water being paramount. The key driving forces include:

-

Enthalpic Gain: The removal of energetically frustrated water molecules from the cavity is an enthalpically favorable process.[1][6]

-

Van der Waals Interactions: Favorable van der Waals forces are established between the guest molecule and the hydrophobic interior of the β-CD cavity.[3]

-

Hydrophobic Effect: The inclusion of a nonpolar guest into the nonpolar cavity is favored in an aqueous environment, leading to a net increase in the entropy of the overall system as ordered water molecules from the hydration shells are released into the bulk solvent.

The overall thermodynamics of guest inclusion are a balance of these effects. The process is often enthalpy-driven due to the displacement of high-energy water and favorable host-guest interactions, though entropy can also be a significant contributor.[7]

Quantitative Data Summary

The following tables summarize key quantitative data related to the hydration and dehydration of β-cyclodextrin.

Table 1: Hydration Number of β-Cyclodextrin

| Experimental/Theoretical Method | Number of Water Molecules per β-CD | Reference(s) |

|---|---|---|

| Thermogravimetric Analysis (TGA) / Differential Scanning Calorimetry (DSC) | 9 - 12 | [2] |

| TGA | 10 | [2] |

| TGA (from 13.59% mass loss) | ~10 | [5] |

| Molecular Dynamics / DFT | 9 (maximum occupancy inside cavity) | [1][6] |

| X-ray Diffraction | 6.5 (statistically distributed) |[6] |

Table 2: Thermodynamic Parameters of β-Cyclodextrin Dehydration

| Parameter | Value | Method | Reference(s) |

|---|---|---|---|

| Enthalpy of Dehydration (ΔHdehydration) | ≈ 40–45 kJ/mol | DSC | [2] |

| Enthalpy of Dehydration (ΔHdehydration) | 35–40 kJ/mol (8.4–9.6 kcal/mol) | DTA/DSC | [2] |

| Enthalpy of Dehydration (ΔHdehydration) | 302 J/g (for 10.4 H₂O/β-CD) | DSC | [5] |

| Activation Energy of Dehydration | ≈ 60 kJ/mol (14.3 kcal/mol) | DTA (Kissinger method) |[2] |

Table 3: Thermodynamic Parameters of Guest Inclusion with β-Cyclodextrin (Illustrative Examples)

| Guest Molecule | Binding Constant (K) | ΔG (kJ/mol) | ΔH (kJ/mol) | TΔS (kJ/mol) | Reference(s) |

|---|---|---|---|---|---|

| Adamantane-1-carboxylic acid | 7.7 x 10⁴ M⁻¹ | -27.9 | -37.2 | -9.3 | [8] |

| Adamantane-1,3-dicarboxylic acid | 6.3 x 10⁴ M⁻¹ | -27.4 | -40.8 | -13.4 | [8] |

Note: Thermodynamic parameters for guest inclusion are highly dependent on the specific guest, solvent, and temperature.

Experimental Methodologies

Thermal Analysis

5.1.1. Thermogravimetric Analysis (TGA) TGA measures the change in mass of a sample as a function of temperature. It is a primary method for quantifying the water content of β-CD hydrates. The mass loss observed in the temperature range of approximately 30-120°C corresponds to the release of water molecules.[2][9]

5.1.2. Differential Scanning Calorimetry (DSC) DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. For β-CD, DSC reveals a large endothermic peak in the 35-120°C range, which corresponds to the energy required for the dehydration process.[2][5] The enthalpy of this transition can be calculated from the peak area.

Spectroscopic Techniques

5.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy FTIR spectroscopy can monitor changes in the vibrational modes of molecules. The O-H stretching band (around 3000-3600 cm⁻¹) is particularly sensitive to the hydrogen-bonding environment. Changes in the shape and position of this band upon dehydration or guest inclusion can provide qualitative information about the state of water and hydroxyl groups.[10]

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for directly measuring the thermodynamic parameters of binding interactions in solution. By titrating a guest molecule into a solution of β-CD, ITC can determine the binding constant (K), enthalpy change (ΔH), and stoichiometry (n) of the interaction in a single experiment. From these values, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated, providing a complete thermodynamic profile of the guest inclusion process.[8][11][12]

Detailed Experimental Protocols

Protocol 1: Determination of Hydration State using TGA

-

Instrument Preparation: Ensure the TGA instrument is calibrated for temperature and mass. Use an inert atmosphere (e.g., nitrogen gas) with a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Sample Preparation: Accurately weigh 5-10 mg of the β-cyclodextrin hydrate (B1144303) sample into a clean, tared TGA pan (typically aluminum or platinum).

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 25-30°C.

-

Heat the sample from the starting temperature to approximately 200°C at a constant heating rate (e.g., 10°C/min). A higher temperature endpoint ensures all water is removed before decomposition of the β-CD molecule itself, which occurs above 250°C.[13]

-

-

Data Analysis:

-

Plot the mass (%) versus temperature (°C).

-

Identify the distinct weight loss step that occurs between ~30°C and 120°C. This corresponds to the loss of water.

-

Calculate the percentage mass loss (%ML) for this step.

-

Calculate the number of water molecules (n) per β-CD molecule using the following formula: n = (%ML × MWβ-CD) / ((100 - %ML) × MWH₂O) Where: MWβ-CD (anhydrous) ≈ 1135 g/mol and MWH₂O ≈ 18.02 g/mol .

-

Protocol 2: Analysis of Host-Guest Interactions via ITC

-

Instrument Preparation: Thoroughly clean the sample cell and titration syringe with detergent followed by extensive rinsing with deionized water and the experimental buffer. Ensure the instrument is thermally stable at the desired experimental temperature (e.g., 25°C).

-

Sample Preparation:

-

Prepare solutions of β-cyclodextrin (in the sample cell) and the guest molecule (in the syringe) using the same buffer (e.g., phosphate (B84403) or TRIS buffer at a specific pH). Degas all solutions to prevent bubble formation.

-

The concentration of β-CD in the cell is typically 10-20 times lower than the guest concentration in the syringe. A common starting point is ~1 mM β-CD and ~10 mM guest, but concentrations must be optimized based on the expected binding affinity.[8]

-

-

Titration Experiment:

-

Load the β-CD solution into the sample cell and the guest solution into the injection syringe.

-

Perform an initial injection (e.g., 1-2 μL) which is typically discarded during analysis to account for diffusion across the syringe tip.

-

Program a series of subsequent injections (e.g., 20-30 injections of 5-10 μL each) with sufficient spacing between injections to allow the thermal signal to return to baseline.

-

Stir the solution continuously (e.g., at 300 rpm) to ensure rapid mixing.[8]

-

-

Data Analysis:

-

Integrate the area of each injection peak to determine the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of guest to β-CD.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., a "one set of sites" model for 1:1 binding) using the instrument's software.[8][14]

-

The fitting procedure will yield the binding constant (K), enthalpy change (ΔH), and stoichiometry (n). The Gibbs free energy (ΔG) and entropy (ΔS) are then calculated using the equations: ΔG = -RTln(K) and ΔG = ΔH - TΔS.

-

Mandatory Visualizations

Caption: Equilibrium between hydrated β-CD and the guest inclusion complex.

References

- 1. Molecular View into the Cyclodextrin Cavity: Structure and Hydration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Water inside β-cyclodextrin cavity: amount, stability and mechanism of binding - PMC [pmc.ncbi.nlm.nih.gov]

- 3. RSC - Page load error [pubs.rsc.org]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Structural Insights into the Host–Guest Complexation between β-Cyclodextrin and Bio-Conjugatable Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Unveiling the Thermodynamic Aspects of Drug-Cyclodextrin Interactions Through Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

The Source and Synthesis of β-Cyclodextrin Hydrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary source and synthesis route for β-cyclodextrin hydrate (B1144303), a cyclic oligosaccharide of significant interest in the pharmaceutical and chemical industries for its ability to form inclusion complexes with a wide range of guest molecules. The guide details the enzymatic synthesis from starch, purification methodologies, and presents key quantitative data and experimental protocols for laboratory and industrial-scale production.

Introduction to β-Cyclodextrin Hydrate

β-Cyclodextrin is a toroidal-shaped molecule comprised of seven α-1,4-linked D-glucopyranose units. This structure results in a hydrophilic exterior and a hydrophobic inner cavity, enabling it to encapsulate lipophilic molecules and thereby enhance their solubility, stability, and bioavailability. β-cyclodextrin is produced from starch, a readily available and renewable resource, through an enzymatic conversion process. The final product is typically isolated as a crystalline hydrate.

Enzymatic Synthesis from Starch

The industrial production of β-cyclodextrin hydrate is predominantly achieved through the enzymatic conversion of starch.[1] The key enzyme in this process is Cyclodextrin (B1172386) Glycosyltransferase (CGTase), which catalyzes the intramolecular transglycosylation of a starch chain to form the characteristic cyclic structure.

The overall synthesis can be broken down into several key stages:

-

Substrate Preparation (Liquefaction): A slurry of starch in water is first gelatinized by heating. To reduce the high viscosity of the gelatinized starch, it is partially hydrolyzed into shorter linear dextrins using an α-amylase.[2] This liquefaction step is crucial for efficient enzymatic conversion.

-

Enzymatic Conversion (Cyclization): The liquefied starch solution is then treated with CGTase. This enzyme recognizes and cleaves a segment of the linear starch chain and joins the ends to form a cyclic oligosaccharide. CGTases from various microorganisms, such as Bacillus circulans, are often used, with some strains showing a preference for producing β-cyclodextrin.[3][4]

-

Enzyme Inactivation: Once the desired concentration of β-cyclodextrin is reached, the reaction mixture is heated to inactivate the enzymes (both α-amylase and CGTase), preventing further reaction and degradation of the product.[5]

-

Purification: The resulting solution contains a mixture of α-, β-, and γ-cyclodextrins, unreacted dextrins, and glucose. β-cyclodextrin is selectively precipitated from this mixture, often with the aid of a complexing agent.[2]

Signaling Pathway of Enzymatic Synthesis

The enzymatic conversion of starch to β-cyclodextrin is a multi-step process involving initial degradation of the starch polymer followed by the cyclization reaction catalyzed by CGTase.

References

- 1. Optimisation of batch culture conditions for cyclodextrin glucanotransferase production from Bacillus circulans DF 9R - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cyclodextrin glycosyltransferase production by new Bacillus sp. strains isolated from brazilian soil - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

basic principles of guest-host chemistry with beta-Cyclodextrin

An In-depth Technical Guide to the Core Principles of Guest-Host Chemistry with Beta-Cyclodextrin (B164692)

For Researchers, Scientists, and Drug Development Professionals

Introduction to Beta-Cyclodextrin (β-CD)

Beta-cyclodextrin (β-CD) is a cyclic oligosaccharide that has garnered significant attention in supramolecular chemistry and pharmaceutical sciences.[1][2] It is composed of seven α-D-glucopyranose units linked by α-1,4 glycosidic bonds, forming a rigid, toroidal, or truncated cone-like structure.[1][3][4][5] This unique architecture gives rise to its most critical feature: a hydrophilic exterior surface and a lipophilic or hydrophobic inner cavity.[3][5][6][][8]

The exterior is water-soluble due to the presence of primary and secondary hydroxyl groups.[3][4] In contrast, the interior cavity, lined by C-H bonds and glycosidic oxygen atoms, provides a non-polar microenvironment.[3][5] This duality allows β-CD to act as a "host" molecule, capable of encapsulating a variety of "guest" molecules that are sterically and chemically compatible with its cavity.[3][6]

The Core Concept: Guest-Host Chemistry

Guest-host chemistry is a fundamental area within supramolecular chemistry that studies the formation of complexes between two or more molecules or ions held together by non-covalent forces.[9] In this interaction, a larger "host" molecule with a structural cavity physically encloses a smaller "guest" molecule.[9]

The formation of a guest-host complex with β-cyclodextrin is a dynamic and reversible process, existing in equilibrium:

Host (β-CD) + Guest ⇌ Host-Guest Inclusion Complex [9]

This ability to form inclusion complexes allows for the modification of the physicochemical properties of the guest molecule, which is the basis for the widespread applications of β-cyclodextrin.[10]

Formation and Energetics of Inclusion Complexes

The encapsulation of a guest molecule within the β-CD cavity is a spontaneous and thermodynamically favorable process, driven by a combination of non-covalent interactions.[[“]]

Driving Forces for Complexation

Several forces contribute to the formation and stability of β-CD inclusion complexes:

-

Hydrophobic Interactions : This is considered the primary driving force.[12] The β-CD cavity in an aqueous solution is occupied by "high-energy" water molecules, which have fewer hydrogen bonding opportunities compared to bulk water.[13][14][15] The system achieves a more stable, lower energy state when these water molecules are displaced by a less polar guest molecule, leading to a favorable entropy gain.[15]

-

Van der Waals Forces : Once the hydrophobic guest is positioned within the cavity, weak, non-specific van der Waals interactions between the guest and the atoms lining the cavity contribute to the stability of the complex.[8][[“]][12][16]

-

Hydrogen Bonding : While the cavity itself is hydrophobic, the hydroxyl groups at the rims of the β-CD can form hydrogen bonds with suitable functional groups on the guest molecule, further stabilizing the complex.[8][[“]][12]

-

Release of Conformational Strain : The native, uncomplexed β-CD molecule exists in a somewhat strained conformation. The inclusion of a guest molecule can release this strain, providing an additional energetic contribution to the stability of the complex.[12]

Thermodynamics of Complexation

The formation of an inclusion complex is governed by the change in Gibbs free energy (ΔG°), which is related to the changes in enthalpy (ΔH°) and entropy (ΔS°) by the equation: ΔG° = ΔH° - TΔS° .

-

Enthalpy Change (ΔH°) : The complexation process is generally exothermic (negative ΔH°).[[“]][17] This is due to the favorable van der Waals interactions and potential hydrogen bond formation.

-

Entropy Change (ΔS°) : The sign of the entropy change can be positive or negative. The displacement of ordered water molecules from the cavity and from the surface of the guest contributes positively to entropy. However, the loss of translational and rotational freedom of the guest and host upon complex formation contributes negatively.[17] The overall process is often enthalpy-driven.[18]

Key Factors Influencing Complex Formation

The efficiency and stability of the guest-host complex are influenced by several factors:[19]

-

Size and Shape of the Guest : A fundamental requirement is a good steric fit between the guest and the host cavity. The guest molecule, or at least a significant portion of it, must fit inside the β-CD cavity.[3][15]

-

Polarity of the Guest : Non-polar or weakly polar molecules and molecular fragments are preferentially included in the hydrophobic cavity over polar ones.[3][6][8]

-

Temperature : An increase in temperature typically decreases the binding constant (K) of the inclusion complex, as the formation is often an exothermic process.[17][19]

-

pH of the Medium : The pH can alter the ionization state of both the guest and host molecules. If a guest is ionizable, its neutral form will generally have a higher affinity for the hydrophobic cavity than its charged form.[19][20]

-

Solvent Composition : The presence of other substances, such as organic solvents, can reduce the stability of the inclusion complex by competing with the guest for a place within the β-CD cavity.[19]

Data Presentation: Properties and Binding Constants

Quantitative data is crucial for understanding and predicting the behavior of β-cyclodextrin complexes.

Table 1: Physicochemical Properties of Beta-Cyclodextrin

| Property | Value | References |

| Number of Glucopyranose Units | 7 | [4][] |

| Molecular Weight | 1135 g/mol | [4] |

| Cavity Inner Diameter | 6.0 - 6.5 Å (0.60 - 0.65 nm) | [3][18] |

| Cavity Depth | ~7.9 Å (0.79 nm) | [5] |

| Water Solubility at 25°C | 1.85 g / 100 mL | [5] |

Table 2: Example Thermodynamic Parameters for β-CD Inclusion Complexes

| Guest Molecule | Stoichiometry (Host:Guest) | Binding Constant (K) M⁻¹ | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) | References |

| Adamantane-1-carboxylic acid | 1:1 | 1.8 x 10⁴ (at pH 8.5) | - | - | - | [20] |

| Adamantane derivatives | - | ~10⁴ - 10⁵ | - | - | - | [21] |

| Phenolphthalein | 1:1 | 2.5 x 10⁴ (at 25°C) | -25 | -49 | -81 | [17] |

| D-Asparagine | 1:1 | - | -16.15 (Binding Energy) | - | - | [8] |

| L-Asparagine | 1:1 | - | -15.94 (Binding Energy) | - | - | [8] |

| Phenol | 1:1 | - | -10.96 (Binding Energy) | - | - | [22] |

Note: Binding constants and thermodynamic parameters are highly dependent on experimental conditions (temperature, pH, buffer). The values presented are illustrative examples.

Experimental Protocols for Characterization

A variety of analytical techniques are employed to confirm the formation of inclusion complexes and to determine their stoichiometry, stability, and structure.[23][24]

Phase Solubility Studies

-

Principle : This method, pioneered by Higuchi and Connors, relies on the increase in the apparent solubility of a poorly water-soluble guest in the presence of increasing concentrations of β-CD. The shape of the resulting phase-solubility diagram indicates the stoichiometry of the complex.

-

Methodology :

-

Prepare a series of aqueous solutions with increasing concentrations of β-CD.

-

Add an excess amount of the guest drug to each solution.

-

Agitate the suspensions at a constant temperature until equilibrium is reached (typically 24-72 hours).

-

Filter the samples to remove the undissolved guest.

-

Analyze the filtrate to determine the concentration of the dissolved guest using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).

-

Plot the concentration of the dissolved guest against the concentration of β-CD. The slope and intercept of the linear portion of the graph are used to calculate the stability constant (K) and stoichiometry.[10]

-

Spectroscopic Methods

-

UV-Visible Spectroscopy :

-

Principle : The inclusion of a guest molecule (chromophore) into the non-polar cavity of β-CD often leads to shifts in its absorption spectrum (e.g., bathochromic or hypsochromic shifts) or changes in molar absorptivity.[8]

-

Methodology : A solution of the guest at a fixed concentration is titrated with increasing concentrations of a β-CD solution. The changes in absorbance at a specific wavelength are monitored and the data are fitted to a binding isotherm model to calculate the binding constant.

-

-

Fluorescence Spectroscopy :

-

Principle : Many fluorescent guest molecules exhibit enhanced fluorescence intensity and/or spectral shifts when they are transferred from a polar aqueous environment to the hydrophobic β-CD cavity.[25]

-

Methodology : The protocol is similar to UV-Vis titration. A solution of the fluorescent guest is titrated with β-CD, and the changes in fluorescence emission are measured. This technique is highly sensitive and can be used for guests at very low concentrations.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

Principle : NMR is a powerful tool for obtaining structural information. Upon complexation, protons of the guest molecule that are inside or near the cavity experience a different magnetic environment, leading to changes in their chemical shifts. Similarly, the protons on the inner surface of the β-CD cavity (specifically H-3 and H-5) show significant upfield shifts.[23][26]

-

Methodology : 1D ¹H NMR spectra of the guest, host, and the complex are recorded. Titration experiments, where the concentration of either the host or guest is varied, can be used to determine the binding constant. 2D NMR techniques, such as ROESY, can provide direct evidence of inclusion and information about the geometry of the complex by showing through-space correlations between host and guest protons.

-

Isothermal Titration Calorimetry (ITC)

-

Principle : ITC is the gold standard for studying binding thermodynamics. It directly measures the heat released or absorbed (enthalpy change, ΔH) during the binding interaction between the host and guest.

-

Methodology :

-

A solution of the guest molecule is placed in the syringe. The sample cell contains a solution of β-CD.

-

The guest solution is injected into the cell in small, precise aliquots.

-

Each injection triggers a heat change, which is measured by the instrument.

-

As the β-CD becomes saturated with the guest, the heat change per injection diminishes.

-

The resulting data (a plot of heat per injection versus the molar ratio of guest to host) is fitted to a binding model. This single experiment can directly determine the binding constant (K), the stoichiometry (n), and the enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.[27]

-

Visualizations of Core Concepts

Diagrams are essential for visualizing the abstract concepts of guest-host chemistry.

Caption: Schematic of Beta-Cyclodextrin's truncated cone structure.

Caption: Dynamic equilibrium of inclusion complex formation.

Caption: Experimental workflow for Isothermal Titration Calorimetry.

Applications in Drug Development

The principles of guest-host chemistry with β-CD are leveraged to overcome significant challenges in drug development:

-

Enhanced Solubility and Dissolution : By encapsulating poorly water-soluble drugs, β-CD significantly increases their apparent solubility and dissolution rate, which is often a prerequisite for adequate absorption.[[“]][29][30][31][32]

-

Improved Bioavailability : The enhancement in solubility and dissolution directly translates to improved bioavailability of many drugs, allowing for more effective therapies, potentially at lower doses.[[“]][29][30][31]

-

Increased Drug Stability : The β-CD cavity can protect sensitive drug molecules from degradation by factors such as light, heat, oxidation, and hydrolysis, thereby extending the shelf life of pharmaceutical products.[[“]][29][31][32]

-

Controlled and Targeted Release : Modified β-CDs can be incorporated into larger polymer networks or nanostructures to create systems for sustained or targeted drug release.[[“]]

-

Reduced Side Effects and Toxicity : By altering a drug's physicochemical properties, complexation can reduce local irritation at the site of administration (e.g., gastrointestinal or ocular) and minimize overall toxicity.[30][33]

-

Taste and Odor Masking : For oral formulations, the unpleasant taste or odor of a drug can be effectively masked by its inclusion within the β-CD cavity.[33]

Conclusion

The guest-host chemistry of beta-cyclodextrin is a cornerstone of supramolecular science with profound implications for the pharmaceutical industry. Its well-defined structure, featuring a hydrophobic interior and hydrophilic exterior, enables the formation of inclusion complexes with a wide array of drug molecules. This non-covalent encapsulation is driven by a combination of energetic forces, leading to significant and beneficial modifications of the guest's properties. A thorough understanding of the principles of complex formation, the factors that influence it, and the analytical techniques used for its characterization is essential for researchers and scientists aiming to harness the full potential of beta-cyclodextrin to develop safer, more stable, and more effective drug delivery systems.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. alfachemic.com [alfachemic.com]

- 3. nbinno.com [nbinno.com]

- 4. β-Cyclodextrin - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. longdom.org [longdom.org]

- 8. mdpi.com [mdpi.com]

- 9. Host–guest chemistry - Wikipedia [en.wikipedia.org]

- 10. oatext.com [oatext.com]

- 11. consensus.app [consensus.app]

- 12. researchgate.net [researchgate.net]

- 13. Molecular View into the Cyclodextrin Cavity: Structure and Hydration - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Sachinfo - Herstellung [chemiedidaktik.uni-wuppertal.de]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. A thermodynamic study of the cyclodextrin-UC781 inclusion complex using a HPLC method - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. Current Status of Quantum Chemical Studies of Cyclodextrin Host–Guest Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Influence of β-Cyclodextrin Methylation on Host-Guest Complex Stability: A Theoretical Study of Intra- and Intermolecular Interactions as Well as Host Dimer Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. onlinepharmacytech.info [onlinepharmacytech.info]

- 24. scilit.com [scilit.com]

- 25. Characterization of Cyclodextrin/Volatile Inclusion Complexes: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Host–Guest Complexation by β-Cyclodextrin Enhances the Solubility of an Esterified Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Cyclodextrin Complex Formation with Water-Soluble Drugs: Conclusions from Isothermal Titration Calorimetry and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 28. consensus.app [consensus.app]

- 29. nbinno.com [nbinno.com]

- 30. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 31. nbinno.com [nbinno.com]

- 32. nbinno.com [nbinno.com]

- 33. Cyclodextrins in delivery systems: Applications - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Utilizing β-Cyclodextrin Hydrate for Enhanced Drug Solubility

Introduction

A significant challenge in pharmaceutical development is the poor aqueous solubility of many drug candidates, which can limit their bioavailability and therapeutic effectiveness. Beta-cyclodextrin (B164692) hydrate (B1144303) (β-CD), a cyclic oligosaccharide, offers a well-established solution to this problem. Composed of seven glucopyranose units, β-CD possesses a unique truncated cone structure with a hydrophilic exterior and a hydrophobic interior cavity.[1][2][3] This configuration allows it to encapsulate poorly soluble drug molecules, forming inclusion complexes that enhance the drug's apparent solubility and dissolution rate.[1][2][3][4]

This document serves as a detailed guide for researchers, scientists, and drug development professionals on the principles and practical application of β-cyclodextrin hydrate for drug solubility enhancement.

Mechanism of Action

The primary mechanism by which β-cyclodextrin hydrate improves drug solubility is through the formation of non-covalent host-guest inclusion complexes.[1] The hydrophobic inner cavity of the β-CD molecule provides a favorable environment for lipophilic drug molecules, effectively shielding them from the surrounding aqueous medium.[1][5] This encapsulation is driven by physical interactions, such as van der Waals forces.[1]

Figure 1: Encapsulation of a hydrophobic drug molecule by β-cyclodextrin hydrate to form a water-soluble inclusion complex.

The resulting inclusion complex has a hydrophilic exterior, which allows it to readily dissolve in water, thereby increasing the overall solubility of the drug.

Quantitative Data on Solubility Enhancement

The application of β-cyclodextrin hydrate has demonstrated significant solubility improvements for a variety of drugs. The table below presents a summary of these enhancements.

| Drug | Initial Solubility | Solubility with β-CD | Fold Increase | Molar Ratio (Drug:β-CD) | Reference(s) |

| Gliclazide | ~23 µg/mL | ~480 µg/mL | ~20.9 | 1:2 | [6][7] |

| Piroxicam (B610120) | Varies with pH | Enhanced solubility | - | 1:1, 1:2.5 | [8][9] |

| Sulfamethoxazole | ~0.35 mg/mL | Increased solubility | - | 1:1 | [10] |

| Tolbutamide | ~0.11 mg/mL | ~0.275 mg/mL | 2.5 | 1:2 | [11] |

| Carbamazepine (B1668303) | ~0.18 mg/mL | Increased solubility | - | 1:1, 1:2 | [12][13] |

Experimental Protocols

Phase Solubility Studies

Phase solubility studies are essential to determine the stoichiometry of the drug-β-CD complex and its stability constant (Ks).[14] The method, as described by Higuchi and Connors, is a cornerstone for characterizing these interactions in an aqueous solution.[15]

Figure 2: A stepwise protocol for conducting phase solubility studies to characterize drug-β-cyclodextrin interactions.

Methodology:

-

Preparation of β-CD Solutions: A series of β-cyclodextrin hydrate solutions in a relevant aqueous buffer are prepared at varying concentrations.

-

Drug Addition: An excess amount of the poorly soluble drug is added to each of the β-CD solutions.

-

Equilibration: The resulting suspensions are agitated, typically in a shaker bath, at a constant temperature for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Sample Preparation: After equilibration, the samples are filtered, often through a 0.45 µm filter, to remove any undissolved drug particles.

-

Analysis: The concentration of the dissolved drug in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Data Interpretation: A phase solubility diagram is constructed by plotting the total concentration of the dissolved drug as a function of the β-cyclodextrin hydrate concentration. The stoichiometry and the stability constant (Ks) of the inclusion complex can be calculated from the slope of this diagram.

Preparation of Solid Inclusion Complexes

Several techniques can be employed to prepare solid drug-β-CD inclusion complexes, each with its own advantages. Common methods include kneading, co-precipitation, and freeze-drying.[16][17]

a) Kneading Method: This technique involves wetting the β-cyclodextrin with a small amount of a solvent (like water or a hydroalcoholic mixture) to form a paste. The drug is then gradually added and kneaded for a specific duration. The resulting mass is dried and sieved.[16][17] This method is economical and suitable for laboratory-scale preparations.[16]

b) Co-precipitation Method: In this method, the drug is dissolved in an organic solvent, and the β-cyclodextrin is dissolved in water. The two solutions are then mixed, leading to the co-precipitation of the inclusion complex. The precipitate is collected by filtration, washed, and dried.[17]

Characterization of Inclusion Complexes

The formation of an inclusion complex in the solid state needs to be confirmed through various analytical techniques.

Figure 3: A logical diagram illustrating the key analytical techniques used to confirm the formation of drug-β-cyclodextrin inclusion complexes.

-

Differential Scanning Calorimetry (DSC): The formation of an inclusion complex is often indicated by the disappearance or shifting of the drug's melting endotherm.[18]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Changes in the vibrational bands of the drug molecule upon complexation can provide evidence of interaction with the β-CD.[18]

-

X-ray Powder Diffractometry (XRPD): A change in the crystalline pattern of the drug or the appearance of a new, different pattern for the complex suggests the formation of an inclusion complex.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool that can provide direct evidence of inclusion by showing changes in the chemical shifts of the protons of both the drug and the β-CD.[3]

Conclusion

β-Cyclodextrin hydrate is a valuable and versatile excipient for enhancing the aqueous solubility and dissolution characteristics of poorly soluble drugs. The formation of inclusion complexes provides a robust strategy to improve the biopharmaceutical properties of active pharmaceutical ingredients. The protocols and information outlined in this application note offer a comprehensive resource for scientists and researchers in the pharmaceutical industry to effectively utilize β-cyclodextrin hydrate in their drug development endeavors. Thorough characterization of the resulting inclusion complexes is paramount to ensuring the successful and reproducible formulation of poorly soluble drugs.

References

- 1. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 3. onlinepharmacytech.info [onlinepharmacytech.info]

- 4. Analytical techniques for characterization of cyclodextrin complexes in aqueous solution: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. icyclodextrin.com [icyclodextrin.com]

- 6. asiapharmaceutics.info [asiapharmaceutics.info]

- 7. scialert.net [scialert.net]

- 8. Piroxicam-β-Cyclodextrin: A GI Safer Piroxicam - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Influence of hydroxypropyl-beta-cyclodextrin complexation on piroxicam release from buccoadhesive tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sulfamethoxazole:hydroxypropyl-β-cyclodextrin complex: preparation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Influence of beta-cyclodextrin complexation on carbamazepine release from hydroxypropyl methylcellulose matrix tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. farmaciajournal.com [farmaciajournal.com]

- 15. 2.2. Phase Solubility Study [bio-protocol.org]

- 16. gpsrjournal.com [gpsrjournal.com]

- 17. oatext.com [oatext.com]

- 18. researchgate.net [researchgate.net]

Application Notes and Protocols: Beta-Cyclodextrin Hydrate for Stabilizing Active Pharmaceutical Ingredients

Audience: Researchers, scientists, and drug development professionals.

Introduction: